N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2,4-dimethylthiazole-5-carboxamide
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Overview
Description
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2,4-dimethylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C13H12N6OS and its molecular weight is 300.34. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Anti-inflammatory Properties
Research has shown that derivatives of pyrazolopyrimidines, which include compounds structurally related to N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2,4-dimethylthiazole-5-carboxamide, have been synthesized and evaluated for their anticancer and anti-inflammatory activities. These compounds have demonstrated significant cytotoxic effects against cancer cell lines such as HCT-116 and MCF-7, highlighting their potential as therapeutic agents in cancer treatment. Additionally, some derivatives exhibit potent anti-5-lipoxygenase activity, suggesting their utility in anti-inflammatory therapies (Rahmouni et al., 2016).
Adenosine Receptor Affinity
Pyrazolopyrimidines have been identified for their affinity towards adenosine receptors. Studies on specific derivatives have shown antagonist activity significantly higher than theophylline at the A1 adenosine receptor. This suggests a promising application in designing new therapeutic agents targeting adenosine receptors for conditions such as arrhythmias, cerebral and cardiac ischemias (Quinn et al., 1991).
Antimicrobial Activity
Synthesis and structural elucidation of novel pyrazolopyrimidines have also demonstrated antimicrobial properties. The exploration of these compounds against various bacterial and fungal strains indicates their potential as antimicrobial agents. This opens avenues for developing new drugs to combat resistant microbial infections (Hafez et al., 2016).
DNA Interaction and Gene Expression Control
Research into N-methyl imidazole and N-methyl pyrrole-containing polyamides, related to pyrazolopyrimidines, has demonstrated the ability to target specific DNA sequences in the minor groove. This unique interaction with DNA offers potential applications in controlling gene expression, which could be revolutionary in treating genetic disorders and cancers (Chavda et al., 2010).
Antituberculosis Activity
Compounds derived from imidazopyridine and imidazopyrimidine, structurally similar to the discussed chemical, have shown potent activity against tuberculosis strains, including multi- and extensive drug-resistant types. This highlights the potential of such compounds in developing new antituberculosis drugs, addressing the growing concern of drug resistance (Moraski et al., 2011).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target various enzymes and receptors .
Mode of Action
It is known that compounds with similar structures can interact with their targets, leading to changes in the function of the target .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways .
Pharmacokinetics
Similar compounds have been reported to have various adme properties .
Result of Action
Similar compounds have been reported to have various effects at the molecular and cellular levels .
Action Environment
Similar compounds have been reported to be influenced by various environmental factors .
Properties
IUPAC Name |
2,4-dimethyl-N-(2-pyrazol-1-ylpyrimidin-5-yl)-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6OS/c1-8-11(21-9(2)17-8)12(20)18-10-6-14-13(15-7-10)19-5-3-4-16-19/h3-7H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMBNHGIIHVNES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=CN=C(N=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.